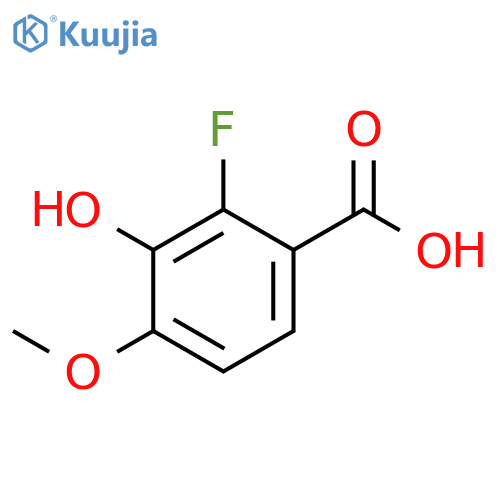

Cas no 1260784-66-4 (2-Fluoro-3-hydroxy-4-methoxybenzoic acid)

1260784-66-4 structure

商品名:2-Fluoro-3-hydroxy-4-methoxybenzoic acid

CAS番号:1260784-66-4

MF:C8H7FO4

メガワット:186.14

CID:5075794

2-Fluoro-3-hydroxy-4-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-3-hydroxy-4-methoxybenzoic acid

-

- インチ: 1S/C8H7FO4/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,10H,1H3,(H,11,12)

- InChIKey: FNYSLLNBUMEUML-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC=C(OC)C(O)=C1F

2-Fluoro-3-hydroxy-4-methoxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB606592-5g |

2-Fluoro-3-hydroxy-4-methoxybenzoic acid; . |

1260784-66-4 | 5g |

€2482.60 | 2024-07-19 | ||

| abcr | AB606592-500mg |

2-Fluoro-3-hydroxy-4-methoxybenzoic acid; . |

1260784-66-4 | 500mg |

€539.30 | 2024-07-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261161-1g |

2-Fluoro-3-hydroxy-4-methoxybenzoic acid |

1260784-66-4 | 98% | 1g |

¥5475.00 | 2024-08-09 | |

| Aaron | AR021PV0-500mg |

2-Fluoro-3-hydroxy-4-methoxybenzoic acid |

1260784-66-4 | 500mg |

$622.00 | 2023-12-16 | ||

| Aaron | AR021PV0-250mg |

2-Fluoro-3-hydroxy-4-methoxybenzoic acid |

1260784-66-4 | 250mg |

$498.00 | 2023-12-16 | ||

| abcr | AB606592-1g |

2-Fluoro-3-hydroxy-4-methoxybenzoic acid; . |

1260784-66-4 | 1g |

€733.20 | 2024-07-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261161-500mg |

2-Fluoro-3-hydroxy-4-methoxybenzoic acid |

1260784-66-4 | 98% | 500mg |

¥4111.00 | 2024-08-09 | |

| abcr | AB606592-250mg |

2-Fluoro-3-hydroxy-4-methoxybenzoic acid; . |

1260784-66-4 | 250mg |

€393.40 | 2024-07-19 |

2-Fluoro-3-hydroxy-4-methoxybenzoic acid 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

1260784-66-4 (2-Fluoro-3-hydroxy-4-methoxybenzoic acid) 関連製品

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260784-66-4)2-Fluoro-3-hydroxy-4-methoxybenzoic acid

清らかである:99%/99%/99%/99%

はかる:5g/1g/500mg/250mg

価格 ($):1471/434/320/233